(E)-4-(5-chlorofuran-2-yl)but-3-en-2-one
Description
(E)-4-(5-Chlorofuran-2-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a 5-chlorofuran-2-yl substituent. This compound belongs to a class of enones with diverse applications in organic synthesis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C8H7ClO2 |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
(E)-4-(5-chlorofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7ClO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+ |
InChI Key |
CSZQBJURAOKDPM-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)Cl |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)Cl |
Origin of Product |
United States |
Biological Activity
(E)-4-(5-chlorofuran-2-yl)but-3-en-2-one, a compound featuring a furan ring and an α,β-unsaturated carbonyl system, has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial and cytotoxic activities.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClO
- Molecular Weight : 208.64 g/mol
- Functional Groups : Furan ring, α,β-unsaturated carbonyl
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined using standard methods against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (ATCC 6538) | 12.5 | Ceftriaxone | 6.3 |
| Escherichia coli (ATCC 25922) | 25 | Benzylpenicillin | 18.75 |
| Pseudomonas aeruginosa | 50 | - | - |
The compound exhibited significant activity against Staphylococcus aureus , with an MIC of 12.5 µg/mL , which is comparable to the activity of ceftriaxone. Against Escherichia coli , it showed moderate activity with an MIC of 25 µg/mL . Notably, it was less effective against Pseudomonas aeruginosa , indicating a selective spectrum of antimicrobial action.
Cytotoxic Activity
Cytotoxicity assays were performed using the Artemia salina model to evaluate the safety profile of the compound. The results indicated varying levels of cytotoxicity.
Table 2: Cytotoxic Activity of (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one
| Test Organism | LC (µg/mL) |
|---|---|
| Artemia salina | 100 |
The LC value for Artemia salina was determined to be 100 µg/mL , suggesting that while the compound has promising antimicrobial properties, its cytotoxic effects need careful consideration in therapeutic contexts.
The mechanism by which (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one exerts its biological activity may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. Molecular docking studies have suggested that the compound binds effectively to bacterial targets, enhancing its antimicrobial efficacy.
Case Studies and Research Findings
Several case studies have investigated the biological effects of compounds similar to (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one. For instance, a study on related furan derivatives demonstrated significant antibacterial activity and outlined structure–activity relationships that could inform future modifications of this compound for enhanced efficacy.
Notable Findings from Related Research
- Antibacterial Efficacy : Compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups.
- Synergistic Effects : Combinations with other antibiotics showed enhanced effects against resistant strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table compares (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one with key analogs based on substituent type and position:
Key Observations :
- The 5-chloro substitution on the furan ring introduces both steric and electronic effects.
- The chloro substituent’s electron-withdrawing nature may shift UV-Vis absorption maxima compared to non-chlorinated analogs, similar to how nitro and dimethylamino groups influence λmax in phenyl derivatives .
Spectroscopic Properties
UV-Vis Absorption:
- Analog: (E)-4-(4-Nitrophenyl)but-3-en-2-one exhibits λmax at 323 nm due to the nitro group’s strong electron-withdrawing effect, while (E)-4-(4-dimethylaminophenyl)but-3-en-2-one shows λmax at 375 nm owing to electron donation .
- Inference: The 5-chlorofuran substituent in the target compound may cause a moderate red or blue shift in λmax compared to non-chlorinated furan analogs (e.g., A11), depending on conjugation effects.
NMR and IR Data:
- Analog : (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one was characterized via 1D/2D NMR, with distinct signals for the isoxazole ring protons and carbonyl group .
- Analog: A thiophene-based enone (5-ethylthiofuran-2(5H)-one derivative) showed IR peaks at 1740 cm<sup>-1</sup> (C=O) and 1630 cm<sup>-1</sup> (C=C), with <sup>1</sup>H NMR signals for aromatic protons between 7.24–7.64 ppm .
- Inference : The target compound’s 5-chlorofuran moiety would likely exhibit downfield-shifted aromatic protons in <sup>1</sup>H NMR due to chlorine’s electronegativity, alongside characteristic C=O and C=C IR peaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
